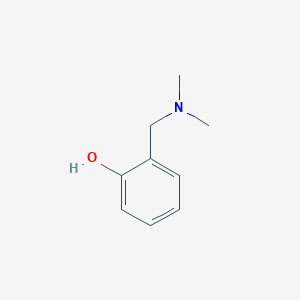

2-((Dimethylamino)methyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(dimethylamino)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-10(2)7-8-5-3-4-6-9(8)11/h3-6,11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUIQBJHUESBZNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041293 | |

| Record name | 2-((Dimethylamino)methyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | Dimethylaminomethylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20622 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

120-65-0, 25338-55-0 | |

| Record name | 2-[(Dimethylamino)methyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((Dimethylamino)methyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, ((dimethylamino)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025338550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Dimethylaminomethyl)phenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-[(dimethylamino)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-((Dimethylamino)methyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-dimethylamino-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-((DIMETHYLAMINO)METHYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/111113M8RT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Dimethylamino Methyl Phenol and Its Derivatives

Mannich Reaction: Mechanistic Insights and Optimization

The classical route to 2-((dimethylamino)methyl)phenol is the Mannich reaction, a three-component condensation involving phenol (B47542), formaldehyde (B43269), and dimethylamine (B145610). This reaction's efficiency and selectivity are highly dependent on carefully controlled parameters.

The reaction mechanism initiates with the formation of an electrophilic iminium ion from the reaction between dimethylamine and formaldehyde. Subsequently, the electron-rich phenol attacks the iminium ion, leading to the formation of the aminomethylated product. The ortho-position to the hydroxyl group is preferentially substituted due to the activating and directing effect of the phenolic hydroxyl group.

Controlled Reaction Conditions (pH, Temperature)

The pH and temperature of the reaction medium are critical factors that significantly influence the yield and purity of this compound. Optimal pH is typically maintained in the range of 8–10. Under these basic conditions, the formation of the phenoxide ion is favored, which is a more potent nucleophile than phenol itself, thus accelerating the electrophilic substitution.

Temperature control is equally crucial. While higher temperatures can increase the reaction rate, they can also promote the formation of byproducts, such as di- and trisubstituted phenols. A study on a copper-catalyzed synthesis method found that while lower temperatures (e.g., 30°C) significantly reduced the reaction rate, elevated temperatures (90°C) led to a decrease in selectivity. google.com The optimal temperature range for this specific catalytic system was identified as 45-70°C. google.com Another approach using an alkaline ethanol (B145695) reflux synthesis operates at a higher temperature of 135–140°C, achieving a high yield.

| Parameter | Optimal Range/Value | Impact on Reaction |

| pH | 8–10 | Favors phenoxide ion formation, enhancing nucleophilicity. |

| Temperature | 45–70°C (CuCl catalyzed) google.com | Balances reaction rate and selectivity, minimizing byproduct formation. |

| Temperature | 135–140°C (Alkaline Ethanol Reflux) | High temperature drives reaction to completion with high yield. |

Catalyst Systems in Mannich Condensation

Various catalysts have been employed to enhance the efficiency and selectivity of the Mannich reaction for synthesizing this compound. Acid catalysts such as hydrochloric acid or acetic acid are commonly used to facilitate the formation of the iminium ion.

More advanced catalytic systems have been developed to improve the process. Copper(I) chloride (CuCl) has been shown to be an effective catalyst, increasing the selectivity and yield of the desired monosubstituted product while reducing the formation of the 2,6-bis[(dimethylamino)methyl]phenol byproduct. google.com A study demonstrated that a molar ratio of phenol:N,N,N',N'-tetramethylmethylenediamine:CuCl of 10:(10-11):(0.2-0.4) at 50°C resulted in a high yield and selectivity. google.com The use of CuCl also allows for a lower reaction temperature compared to non-catalyzed methods. google.com

Organocatalysts, such as proline and its derivatives, have also been explored in Mannich reactions, particularly for achieving stereoselectivity in the synthesis of more complex derivatives. researchgate.net While not specifically detailed for this compound in the reviewed literature, their application in related Mannich condensations suggests potential for further research.

| Catalyst System | Key Advantages |

| Acid Catalysts (HCl, Acetic Acid) | Promotes iminium ion formation. |

| Copper(I) Chloride (CuCl) google.com | Increases selectivity for the monosubstituted product, allows for lower reaction temperatures. |

Solvent-Free Synthesis Approaches

In a move towards greener and more sustainable chemical processes, solvent-free synthesis methods for this compound have been investigated. One such approach involves mechanochemical synthesis through ball-milling. This technique has been reported to achieve high yields in a short reaction time at room temperature. However, the scalability of this method for industrial production remains a challenge.

In-Situ Reagent Generation Techniques

The in-situ generation of the reactive iminium ion is a fundamental aspect of the Mannich reaction. This is typically achieved by the direct reaction of formaldehyde and dimethylamine in the reaction mixture. More advanced techniques can involve the use of pre-formed reagents that release the iminium ion under specific conditions. For instance, N,N,N',N'-tetramethylmethylenediamine (also known as bis(dimethylamino)methane) can serve as a precursor that generates the dimethylaminomethyl cation required for the aminomethylation of phenol. google.com This approach can offer better control over the reaction and reduce the handling of volatile and toxic formaldehyde.

Derivatization Strategies and Functionalization of the Phenolic Scaffold

The phenolic scaffold of this compound offers a versatile platform for further chemical modifications, allowing for the synthesis of a wide range of derivatives with tailored properties.

Alkylation and Acylation of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound can be readily alkylated or acylated to produce ethers and esters, respectively. These reactions can alter the compound's physical and chemical properties, such as its solubility, lipophilicity, and reactivity.

Alkylation: O-alkylation of the phenolic hydroxyl group can be achieved by reacting the compound with an alkylating agent, such as an alkyl halide, in the presence of a base. pharmaxchange.info The choice of solvent can influence the outcome, with aprotic solvents generally favoring O-alkylation. pharmaxchange.info For instance, the reaction with an alkyl halide under basic conditions in a solvent like dimethylformamide (DMF) would be expected to yield the corresponding ether. pharmaxchange.info

Acylation: The synthesis of phenolic esters via O-acylation can be accomplished using various acylating agents, such as acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or under phase transfer catalysis conditions. nih.govlew.ro A method using diethylaminosulfur trifluoride (DAST) as an activator for phenols has been reported for the efficient O-acylation with organic salts at room temperature. rsc.org Another approach involves the use of vinyl carboxylates as acyl donors in the presence of rubidium fluoride (B91410) for the selective acylation of the phenolic hydroxyl group. researchgate.net

These derivatization reactions open up possibilities for creating a diverse library of compounds based on the this compound scaffold for various applications.

Introduction of Diverse Functional Groups

The functionalization of this compound and related phenolic compounds is crucial for creating a wide array of derivatives with tailored properties. Key reactions include electrophilic aromatic substitution, oxidation, and reduction, which allow for the introduction of new chemical moieties.

Recent advancements have focused on achieving high regioselectivity, particularly at the ortho-position relative to the hydroxyl group. Catalytic C-H bond functionalization has emerged as a powerful tool for this purpose. Various metal-catalyzed systems have been developed for the direct ortho-aminomethylation of phenols, a process that introduces the aminomethyl group with precision.

Catalytic approaches for ortho-aminomethylation include:

Copper(II)-Catalyzed Aminomethylation : This method utilizes a Cu(II) catalyst for the ortho-selective functionalization of free phenols with potassium aminomethyltrifluoroborates. The reaction proceeds under mild conditions and tolerates a wide range of functional groups, providing good to excellent yields of the Csp²–Csp³ coupling products. acs.org A similar copper-catalyzed cross-dehydrogenative coupling (CDC) of phenols with aniline (B41778) derivatives has also been shown to be highly selective for ortho-aminomethylation. nih.gov

Chromium-Catalyzed Aminomethylation : A chromium-catalyzed strategy enables the regioselective ortho-aminomethylation of phenols with N,N-dimethylanilines. This method is notable for using an earth-abundant metal and is effective across a broad substrate scope. acs.org

Iodine-Catalyzed Aminomethylation : A transition-metal-free approach using iodine–sodium percarbonate catalysis has been developed for the ortho-aminomethylation of phenols in aqueous media. This method is effective for a wide range of phenols and can be used for the late-stage functionalization of complex molecules. rsc.org

These catalytic methods offer significant advantages over the traditional Mannich reaction, which can sometimes suffer from limited substrate scope and lack of regioselectivity. acs.org Beyond aminomethylation, other functional groups can be introduced. The phenolic hydroxyl group can be targeted for substitution, and the aromatic ring can undergo further electrophilic substitution. Oxidation can convert the phenol into quinone derivatives, while reduction can modify the amine portion of the molecule.

Table 1: Comparison of Catalytic Systems for ortho-Aminomethylation of Phenols

| Catalyst System | Key Features | Substrates | Reference |

|---|---|---|---|

| Copper(II) / DTBP | Highly selective for ortho-position, broad substrate scope, mild conditions. | Phenols and Aniline Derivatives | nih.gov |

| Chromium(III) | Uses earth-abundant metal, reduces amine loading, wide substrate scope. | Phenols and N,N-dimethylanilines | acs.org |

| Iodine / Sodium Percarbonate | Transition-metal-free, proceeds in aqueous media, suitable for late-stage functionalization. | Phenols | rsc.org |

| Ruthenium Complexes | Uses methanol (B129727) as a C1 source for aminomethylation. | Phenols | acs.org |

Synthesis of Structurally Modified Analogs (e.g., Schiff Bases, Pyridine Derivatives)

The core structure of this compound serves as a valuable scaffold for synthesizing more complex analogs, including Schiff bases and pyridine derivatives. These modifications can significantly alter the chemical and physical properties of the parent compound.

Schiff Bases

Schiff bases, characterized by the azomethine group (-C=N-), are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. In the context of aminophenols, these compounds can be readily formed. For instance, various aminophenols can react with aldehydes like 4-bromobenzaldehyde (B125591) or isovanillin (B20041) to produce Schiff base monomers. researchgate.netnih.gov These reactions are often carried out in solvents like ethanol and can be facilitated by methods such as microwave irradiation to improve yields and reduce reaction times. nih.gov

The resulting Schiff bases, such as those derived from 2-aminophenol (B121084), can exhibit interesting properties, including the ability to act as chemosensors for metal ions. rsc.org The synthesis of these compounds allows for the introduction of a wide variety of substituents, depending on the choice of the starting aldehyde and aminophenol.

Table 2: Examples of Synthesized Phenolic Schiff Bases

| Schiff Base Compound Name | Starting Materials | Synthesis Method | Yield | Reference |

|---|---|---|---|---|

| (E)-5-(((4-(Dimethylamino)phenyl)imino)methyl)-2-methoxyphenol | Isovanillin and N,N-Dimethyl-p-phenylenediamine | Microwave Irradiation | 97% | nih.gov |

| 2-(4-bromobenzylideneamino)phenol | 4-bromobenzaldehyde and 2-aminophenol | Condensation Reaction | - | researchgate.net |

| 2-{(E)-[2-hydroxyphenyl)imino]methyl}phenol | Salicylaldehyde (B1680747) and 2-aminophenol | Condensation Reaction | - | researchgate.net |

| (E)-2-Methoxy-5-((2-phenylhydrazineylidene)methyl)phenol | Isovanillin and Phenylhydrazine | Microwave Irradiation | 96% | nih.gov |

Pyridine Derivatives

Pyridine derivatives represent another important class of analogs. The synthesis of substituted pyridines can be achieved through various cyclocondensation reactions. While direct conversion from this compound is less common, related aminophenols and aminopyridines are key precursors. For example, 2-aminopyridine (B139424) can react with phenacyl bromide and its derivatives to form imidazo[1,2-a]pyridines, a reaction that can be catalyzed efficiently by materials like activated fly ash. bhu.ac.in

Multicomponent reactions offer a streamlined approach to synthesizing highly substituted pyridine derivatives. One-pot methods using enaminones, malononitrile, and primary amines can produce a variety of 2-amino-3-cyanopyridines under solvent-free conditions. nih.gov The Chichibabin reaction, involving the amination of pyridines with sodium amide, provides a classic route to aminopyridines, which can then be further functionalized. youtube.com These synthetic strategies open avenues to a vast library of pyridine-containing compounds with diverse substitution patterns. organic-chemistry.org

Sustainable and Green Chemistry Methodologies in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives to minimize environmental impact and improve efficiency.

A key area of improvement is in the classic Mannich reaction, which is used to produce 2,4,6-Tris(dimethylaminomethyl)phenol. wikipedia.org Traditional methods often use aqueous formaldehyde (formalin), which leads to the generation of large amounts of wastewater. google.com A greener alternative involves the in-situ depolymerization of paraformaldehyde. This method avoids the issues of transporting and storing formalin and significantly reduces wastewater and energy consumption. google.com

Catalysis plays a vital role in developing more sustainable processes. The use of a copper(I) chloride catalyst in the reaction of phenol with N,N,N,N-tetramethylmethylenediamine allows for the synthesis of this compound at lower temperatures (around 50°C) and with higher selectivity and yield (up to 98%) compared to non-catalytic methods that require temperatures of 80-110°C. google.com

Other green chemistry strategies include:

Solvent Selection : Replacing hazardous solvents like DMF with greener alternatives such as cyclopentyl methyl ether (CPME) can significantly reduce toxicity and environmental impact. nih.gov

Energy Efficiency : Microwave-assisted synthesis can dramatically reduce reaction times (e.g., from hours to minutes) and energy usage compared to conventional heating methods.

Waste Reduction : The use of efficient and reusable catalysts, such as activated fly ash for pyridine synthesis, aligns with the principles of waste minimization and atom economy. bhu.ac.in

These methodologies demonstrate a shift towards more environmentally benign and economically viable production of phenolic compounds and their derivatives.

Mechanistic Studies of Chemical Reactivity and Transformations

Oxidation Pathways and Oxidized Derivative Formation (e.g., Quinones)

The phenolic moiety of 2-((Dimethylamino)methyl)phenol is susceptible to oxidation, which can lead to the formation of various oxidized derivatives, most notably quinones. The oxidation of phenols, in general, is a fundamental transformation that can be achieved using a range of oxidizing agents. For phenols to be oxidized to quinones, a second hydroxyl group must be present in the ortho or para position. youtube.comlibretexts.org The process often involves the initial formation of a phenoxy radical, which can then undergo further reactions. youtube.com

The regioselectivity of phenol (B47542) oxidation is a critical aspect, with the formation of ortho-quinones being a significant area of research. nih.govnih.gov Hypervalent iodine reagents, such as o-iodoxybenzoic acid (IBX), have been shown to be effective for the regioselective oxidation of phenols to o-quinones. nih.gov These reactions are believed to proceed through the formation of an I(V) intermediate that delivers an oxygen atom to the most nucleophilic and least sterically hindered ortho position of the phenol. nih.gov The resulting catechol intermediate is then further oxidized to the o-quinone. nih.gov

The presence of electron-donating groups on the phenol ring, like the dimethylaminomethyl group, generally facilitates oxidation by increasing the electron density of the aromatic system. nih.govucalgary.ca The specific products formed during the oxidation of this compound depend on the reaction conditions and the oxidizing agent used. Common oxidizing agents for phenols include potassium permanganate (B83412) and chromic acid. libretexts.org

Table 1: Oxidation of Phenol Derivatives

| Starting Material | Oxidizing Agent | Major Product(s) | Reference(s) |

|---|---|---|---|

| Phenol | Chromic acid | p-Benzoquinone | libretexts.org |

| Substituted Phenols | o-Iodoxybenzoic Acid (IBX) | o-Quinones | nih.gov |

| Electron-deficient Phenols | Nitrogen-ligated I(V) reagent | o-Quinones | nih.gov |

Reduction Reactions and Amine Derivative Synthesis

Reduction reactions of this compound can target different parts of the molecule, leading to the synthesis of various amine derivatives. While the phenolic ring is generally resistant to reduction under mild conditions, the functional groups can be transformed. For instance, should the phenolic hydroxyl group be converted to other functionalities, these could potentially be reduced.

More commonly, derivatives of this compound are synthesized, which then undergo reduction. For example, a Schiff base intermediate, formed from the reaction of a salicylaldehyde (B1680747) derivative with an amine, can be reduced using agents like sodium borohydride (B1222165) to yield a secondary amine. This highlights a pathway to more complex amine derivatives starting from precursors related to this compound.

Common reducing agents used in organic synthesis for the conversion of various functional groups to amines or alcohols include lithium aluminum hydride and sodium borohydride. The specific choice of reagent and reaction conditions determines the outcome of the reduction.

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. ucalgary.cabyjus.com This is due to the ability of the hydroxyl group to donate electron density to the aromatic ring, stabilizing the carbocation intermediate (arenium ion) formed during the reaction. byjus.commasterorganicchemistry.com The presence of the dimethylaminomethyl group at the ortho position further influences the regioselectivity of these reactions.

Due to the high reactivity of phenols, electrophilic substitution reactions can often be carried out under milder conditions than those required for benzene (B151609). ucalgary.camasterorganicchemistry.com Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.commasterorganicchemistry.com

For this compound, electrophilic attack is expected to occur predominantly at the para position to the hydroxyl group, as the ortho positions are either occupied or sterically hindered. If the para position is blocked, substitution may occur at the other available ortho position. ucalgary.ca For example, halogenation of phenols with bromine water can lead to polysubstitution, forming tribromophenol derivatives. byjus.com

Table 2: Common Electrophilic Aromatic Substitution Reactions of Phenols

| Reaction | Reagents | Typical Products | Reference(s) |

|---|---|---|---|

| Nitration | Dilute HNO₃ | o- and p-Nitrophenol | byjus.com |

| Halogenation | Br₂ in CHCl₃ | Monobromophenols | byjus.com |

| Halogenation | Bromine water | 2,4,6-Tribromophenol | byjus.com |

| Kolbe's Reaction | 1. NaOH 2. CO₂ | o-Hydroxybenzoic acid | byjus.com |

Nucleophilic Substitution Reactions Involving the Aminomethyl Group

The aminomethyl group in this compound can participate in nucleophilic substitution reactions. The dimethylamino group is a potential leaving group, particularly if it is protonated or quaternized to form a better leaving group. However, direct substitution on the benzylic carbon is also a possibility.

For instance, the synthesis of related compounds can involve the displacement of a leaving group by an amine. While not a direct reaction of this compound itself, the synthesis of analogs like 3-(aminomethyl)-2-(dimethylamino)phenol (B14835161) can involve steps where an aminomethyl group is introduced or modified, which falls under the broad category of nucleophilic substitution or related transformations.

Intermediate Species in Reactions

A key reactive intermediate that can be formed from this compound and its derivatives is the ortho-quinone methide (o-QM). nih.govnih.gov These are highly reactive species that play a significant role in various chemical and biological processes. nih.govacs.org o-Quinone methides are typically generated from ortho-hydroxybenzyl alcohols or similar precursors through the elimination of a leaving group (like water) from the benzylic position. nih.gov

The formation of o-QMs can be initiated by heat, acid, or base catalysis, or even photochemically. acs.orgmdpi.com Once formed, o-QMs are electrophilic at the exocyclic carbon and can readily react with a variety of nucleophiles in a 1,4-conjugate addition manner. nih.govnih.gov They can also participate in cycloaddition reactions. nih.gov The high reactivity of o-QMs makes them valuable intermediates in the synthesis of complex molecules, including natural products. nih.govnih.gov The transient nature of o-QMs often means they are generated and trapped in situ by a suitable nucleophile or dienophile. nih.govnih.gov Theoretical studies have confirmed the viability of the o-quinone methide hypothesis in reactions like phenol-formaldehyde resin synthesis. mdpi.com

Table 3: Reactivity of o-Quinone Methides

| Reaction Type | Reactant | Product Type | Reference(s) |

|---|---|---|---|

| 1,4-Conjugate Addition | Nucleophiles (e.g., thiols, amines, malonates) | ortho-Substituted Phenols | nih.govnih.gov |

| [4+2] Cycloaddition | Dienophiles (e.g., enol ethers) | Chroman derivatives | nih.gov |

Role in Polymerization Processes and Catalytic Mechanisms

The tertiary amine functionality in this compound allows it to act as a catalyst, particularly in polymerization reactions. It is known to be an effective catalyst for epoxy resin curing. wikipedia.org The catalytic activity stems from the tertiary amine group, which can facilitate the ring-opening of the epoxy groups, thereby accelerating the polymerization process.

In a related context, the tris-substituted derivative, 2,4,6-tris(dimethylaminomethyl)phenol, is a widely used accelerator for two-component epoxy resin systems and also finds application in polyurethane chemistry. wikipedia.orgnih.gov It can also act as a trimerization catalyst for isocyanates. wikipedia.org The catalytic mechanism in some syntheses involving phenols can be facilitated by metal catalysts like copper(I) chloride (CuCl), which can polarize bonds and lower the activation energy of the reaction. google.com

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy is a powerful tool for determining the precise structure of 2-((Dimethylamino)methyl)phenol.

¹H and ¹³C NMR spectra are instrumental in confirming the molecular structure of this compound. The proton NMR spectrum typically shows distinct signals for the aromatic protons, the methylene (B1212753) protons of the CH₂N group, and the methyl protons of the N(CH₃)₂ group. The integration of these signals corresponds to the number of protons in each chemical environment, confirming the presence of these functional groups. The chemical shifts provide information about the electronic environment of the protons. For instance, the aromatic protons are deshielded due to the ring current effect, while the aliphatic protons are more shielded.

Conformational analysis, often aided by computational modeling, helps in understanding the spatial arrangement of the atoms. The molecule can exist in different conformations due to rotation around the C-C and C-N single bonds. The presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the dimethylamino group significantly influences the preferred conformation, leading to a more rigid, planar structure. This hydrogen bonding can be inferred from the downfield shift of the hydroxyl proton in the ¹H NMR spectrum.

A related compound, 2,4,6-tris(dimethylaminomethyl)phenol, has been studied using NMR, and its spectra are available for comparison.

Interactive Data Table: ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| N(CH₃)₂ | ~2.3 | s | N/A |

| CH₂ | ~3.6 | s | N/A |

| Ar-H | 6.7-7.2 | m | |

| OH | Variable | br s | N/A |

Interactive Data Table: ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

| N(CH₃)₂ | ~45 |

| CH₂ | ~63 |

| Ar-C | 115-130 |

| Ar-C-OH | ~158 |

The choice of solvent can significantly impact the NMR spectrum of this compound. nih.gov In non-polar solvents, the intramolecular hydrogen bond is more pronounced, leading to a significant downfield shift of the phenolic proton signal. nih.gov In polar, hydrogen-bond-accepting solvents like DMSO-d₆, there can be competition between intramolecular and intermolecular hydrogen bonding with the solvent molecules. nih.gov This can result in a less downfield-shifted hydroxyl proton signal and may also affect the chemical shifts of the protons and carbons in close proximity to the sites of interaction. nih.gov Studies on similar phenolic compounds have shown that the strength of hydrogen bonds is a principal factor influencing NMR chemical shifts. nih.gov

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR)

FT-IR spectroscopy provides valuable information about the functional groups and bonding within this compound.

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. The broad band in the region of 3400-3200 cm⁻¹ is typically assigned to the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic ring and the aliphatic methyl and methylene groups are observed around 3000 cm⁻¹. The C-N stretching vibration of the tertiary amine appears in the 1260-1020 cm⁻¹ region. Aromatic C=C stretching vibrations give rise to bands in the 1600-1450 cm⁻¹ range.

For the related compound 2,4,6-tris[(dimethylamino)methyl]phenol, FT-IR spectra have been recorded and show similar characteristic peaks. nist.gov

Interactive Data Table: Key FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| O-H | Stretching (intramolecular H-bond) | 3400-3200 (broad) |

| C-H (aromatic) | Stretching | ~3050 |

| C-H (aliphatic) | Stretching | 2950-2800 |

| C=C (aromatic) | Stretching | 1600-1450 |

| C-N | Stretching | 1260-1020 |

| O-H | Bending | ~1350 |

| C-O | Stretching | ~1250 |

FT-IR spectroscopy is particularly useful for studying hydrogen bonding. The broadness and position of the O-H stretching band provide evidence for intramolecular hydrogen bonding between the phenolic -OH group and the nitrogen atom of the dimethylamino group. This interaction weakens the O-H bond, causing the absorption to shift to a lower frequency and broaden.

In concentrated solutions or in the solid state, intermolecular hydrogen bonding between molecules of this compound can also occur. This would be indicated by changes in the O-H stretching band, such as further broadening or the appearance of new bands at different frequencies. Studies on similar systems, like poly(vinyl phenol) blends, have utilized 2D FT-IR to distinguish between intramolecular and intermolecular hydrogen bonds. nih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the this compound molecule. The UV-Vis spectrum typically exhibits absorption bands in the ultraviolet region, arising from π → π* transitions of the aromatic ring. The presence of the hydroxyl and dimethylaminomethyl substituents can cause a shift in the absorption maxima (λ_max) compared to unsubstituted phenol (B47542), a phenomenon known as a bathochromic (red) or hypsochromic (blue) shift. The solvent can also influence the position and intensity of these absorption bands.

Analysis of Electronic Transitions

The electronic transitions of organic molecules, such as this compound, can be investigated using UV-visible spectroscopy. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The energy difference between these orbitals corresponds to the wavelength of light absorbed.

For many organic molecules, common electronic transitions include σ → σ, n → π, and π → π*. libretexts.orgslideshare.net

σ → σ* transitions involve the excitation of an electron from a bonding sigma (σ) orbital to an antibonding sigma (σ*) orbital. These transitions typically require high energy and occur in the far UV region. libretexts.orgslideshare.net

π → π* transitions occur in molecules with double or triple bonds, where an electron moves from a bonding pi (π) orbital to an antibonding pi (π*) orbital. libretexts.org

n → π* transitions involve the promotion of an electron from a non-bonding (n) orbital, such as those on oxygen or nitrogen atoms, to an antibonding pi (π*) orbital. slideshare.net These often occur at longer wavelengths in the near UV region. slideshare.net

In the context of this compound, the presence of the aromatic ring (π system), the phenolic hydroxyl group, and the dimethylamino group (both with non-bonding electrons) suggests the possibility of π → π* and n → π* transitions. The study of these transitions provides valuable information about the electronic structure of the molecule.

Solvent-Dependent Electronic Absorption Spectra

The electronic absorption spectrum of a compound can be significantly influenced by the solvent in which it is dissolved, a phenomenon known as solvatochromism. mdpi.com The polarity of the solvent can affect the energy levels of the ground and excited states of a molecule, leading to shifts in the absorption maxima (λmax). su.edu.lymdpi.com

The study of solvent effects helps in understanding the nature of solute-solvent interactions. su.edu.ly These interactions can be non-specific (dipole-dipole interactions) or specific (hydrogen bonding). By analyzing the absorption spectra in a range of solvents with varying polarities, hydrogen-bond donor (HBD) capacity, and hydrogen-bond acceptor (HBA) capacity, one can gain insights into the electronic distribution in the molecule. mdpi.com For instance, a bathochromic (red) shift to longer wavelengths or a hypsochromic (blue) shift to shorter wavelengths can indicate the relative stabilization of the excited state versus the ground state by the solvent.

For example, studies on similar phenolic compounds have shown that λmax can shift depending on the solvent's properties. researchgate.netbiointerfaceresearch.com The absorption maxima for a series of thiophene (B33073) dyes were observed to change significantly in methanol (B129727), chloroform, and DMF, with λmax values shifting from 486-502 nm in methanol to 626-654 nm in DMF. biointerfaceresearch.com This highlights the substantial role of the solvent environment in modulating the electronic transitions of the molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. When a molecule is introduced into the mass spectrometer, it is ionized, typically by losing an electron, to form a molecular ion ([M]•+). docbrown.infodocbrown.info The m/z of this molecular ion provides the molecular weight of the compound.

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments, known as the mass spectrum, is unique to the compound and provides a "fingerprint" that can be used for identification. The fragmentation pattern reveals information about the stability of different parts of the molecule. For instance, in the mass spectrum of 2,2-dimethylpropane, the base peak at m/z 57 corresponds to the stable tertiary carbocation formed by the loss of a methyl group. docbrown.info

For this compound, with a molecular formula of C9H13NO, the expected molecular weight is approximately 151.21 g/mol . nih.govsigmaaldrich.com Analysis of its mass spectrum would likely show a molecular ion peak at m/z 151. The fragmentation pattern would be expected to show characteristic losses, such as the loss of a methyl group or cleavage of the bond between the methylene group and the phenol ring. The fragmentation of phenols often involves complex rearrangements. youtube.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from impurities or other components in a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful methods widely used for these purposes.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For the analysis of compounds like this compound, reverse-phase (RP) HPLC is a common approach. sielc.com

In a typical RP-HPLC method for this compound, a C18 or a specialized reverse-phase column like Newcrom R1 can be used. sielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) (a polar organic solvent) and water, with an acid such as phosphoric acid or formic acid added to control the ionization of the analyte and improve peak shape. sielc.com Formic acid is often preferred for applications where the eluent is directed to a mass spectrometer (LC-MS). sielc.comsielc.com The separation is based on the principle that less polar compounds will have a stronger interaction with the nonpolar stationary phase and thus elute later than more polar compounds. The use of Ultra-High-Performance Liquid Chromatography (UHPLC) with smaller particle size columns (e.g., 3 µm) can lead to faster analysis times and improved resolution. sielc.comthermofisher.com

Table 1: HPLC Method Parameters for Amine Separation

| Parameter | Description |

|---|---|

| Column | BIST™ B or BIST™ B+ (positively charged, anion-exchange) |

| Mobile Phase | Gradient of isopropanol (B130326) (IPA) and methanol (MeOH) |

| Detection | UV at 210 nm |

| Principle | The gradient starts with a high concentration of the less polar IPA to achieve initial retention, followed by an increase in the more polar MeOH to elute the compounds. |

Data derived from SIELC Technologies. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable compounds. While specific GC-MS applications for this compound were not detailed in the search results, the technique is widely used for the analysis of related phenolic compounds. spectrabase.com

In a GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). The separation occurs based on the compound's boiling point and its interaction with the stationary phase. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented, and a mass spectrum is generated for each component. This allows for both the identification and quantification of the compounds in the sample.

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular geometry, vibrational frequencies, and various electronic properties of compounds like 2-((Dimethylamino)methyl)phenol. DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can accurately model the molecule's behavior.

The first step in a computational analysis is to find the molecule's most stable three-dimensional structure, or its optimized geometry. For this compound, the structure is characterized by rotational freedom around the C-C and C-N bonds of the side chain. However, its conformation is dominated by the formation of a strong intramolecular hydrogen bond between the phenolic hydroxyl (-OH) group and the nitrogen atom of the dimethylamino group.

DFT calculations can precisely determine the key bond lengths and angles that define this interaction. In the hydrogen-bonded conformer, the O-H bond is typically elongated, while the distance between the hydroxyl hydrogen and the amine nitrogen (H···N) is short, indicating a strong interaction.

Table 1: Illustrative Key Geometric Parameters for a Phenolic Mannich Base Conformer (Note: Data is conceptual and based on typical findings for similar intramolecularly hydrogen-bonded systems as specific values for this compound are not available in the cited literature.)

| Parameter | Description | Expected Value (Å/°) | Significance |

| r(O-H) | Length of the hydroxyl bond | ~1.00 - 1.02 Å | Elongated compared to a non-bonded phenol (B47542) (~0.96 Å), indicating weakening due to H-bond formation. |

| r(H···N) | Distance between hydroxyl H and amine N | ~1.70 - 1.90 Å | A short distance confirms the presence of a strong hydrogen bond. |

| r(C-N) | Length of the carbon-nitrogen bond | ~1.47 Å | Standard single bond length. |

| ∠(O-H···N) | Angle of the hydrogen bond | ~140 - 150° | Near-linearity contributes to the strength of the hydrogen bond. |

| τ(O-C-C-N) | Dihedral angle defining side-chain rotation | ~0° | A planar or near-planar arrangement is enforced by the H-bond, creating a stable ring-like structure. |

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) is the outermost orbital containing electrons and acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) is the innermost empty orbital and acts as an electron acceptor.

The energy difference between these two orbitals is the HOMO-LUMO gap (ΔE). A small energy gap suggests that the molecule is easily polarizable, kinetically less stable, and more chemically reactive. Conversely, a large energy gap implies high stability and lower reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring and the nitrogen atom, while the LUMO would be distributed over the aromatic ring's antibonding π* orbitals.

Table 2: Representative Frontier Molecular Orbital Energy Values (Note: These values are illustrative, based on typical DFT calculations for phenol derivatives, to demonstrate the concept.)

| Parameter | Description | Illustrative Energy (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 eV |

| ΔE (Gap) | ELUMO - EHOMO | 5.3 eV |

The relatively large energy gap would indicate that this compound is a kinetically stable molecule.

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the total charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other species and for identifying sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack.

On an MEP map, regions of negative electrostatic potential (typically colored red) are electron-rich and are likely sites for electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, the MEP map would show:

Negative Potential: The most intense negative region would be concentrated around the phenolic oxygen atom due to its high electronegativity and lone pairs of electrons. The nitrogen atom of the dimethylamino group would also exhibit a negative potential, making it a nucleophilic center.

Positive Potential: The most positive potential would be located on the hydrogen atom of the hydroxyl group, making it the primary site for electrophilic interaction and confirming its role as a hydrogen bond donor. The hydrogen atoms on the methyl and aromatic groups would show lesser positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. It can quantify the stabilizing effects of electron delocalization, particularly the charge transfer that constitutes a hydrogen bond.

For this compound, the most significant intramolecular interaction revealed by NBO analysis is the charge transfer from a lone pair orbital of the nitrogen atom (the donor, n(N)) to the antibonding orbital of the adjacent O-H bond (the acceptor, σ(O-H)). This n → σ interaction represents the delocalization of electron density that stabilizes the hydrogen bond. The strength of this interaction is quantified by the second-order perturbation energy, E(2). A higher E(2) value signifies a stronger hyperconjugative interaction and a more stable hydrogen bond. Other significant interactions include the delocalization from the oxygen lone pairs into the π* orbitals of the aromatic ring (n(O) → π*), which contributes to the ring's activation in electrophilic substitution reactions.

Table 3: Key NBO Interactions and Stabilization Energies (Note: Values are conceptual, illustrating the expected primary interactions for this compound.)

| Donor NBO | Acceptor NBO | Interaction Type | Illustrative E(2) (kcal/mol) | Significance |

| n(N) | σ(O-H) | n → σ | ~10 - 15 | Quantifies the strength of the intramolecular hydrogen bond. |

| n2(O) | π(C1-C6) | n → π | ~20 - 25 | Represents resonance effect of the -OH group donating electron density to the aromatic ring. |

DFT calculations can accurately predict the vibrational modes of a molecule, which correspond to the absorption peaks seen in its infrared (IR) and Raman spectra. Comparing the calculated frequencies with experimental spectra helps confirm the molecular structure and the assignment of specific vibrational modes.

A key diagnostic feature for this compound is the O-H stretching frequency. In a non-hydrogen-bonded phenol, this vibration typically appears as a sharp peak around 3600 cm⁻¹. However, due to the strong intramolecular hydrogen bond in this molecule, the O-H stretching band is expected to be significantly broadened and shifted to a much lower frequency (e.g., 3000-3200 cm⁻¹). This shift is a direct consequence of the weakening and elongation of the O-H bond. DFT calculations can model this shift with high accuracy, although calculated frequencies are often scaled by a small factor to correct for anharmonicity.

Other important calculated frequencies would include:

C-H stretching: Aromatic and aliphatic C-H stretches typically appear in the 2850-3100 cm⁻¹ range.

C=C stretching: Vibrations from the aromatic ring are expected in the 1450-1600 cm⁻¹ region.

C-N stretching: The stretching of the carbon-nitrogen bond would be found in the 1000-1200 cm⁻¹ range.

From the results of DFT geometry optimization and frequency calculations, it is possible to compute key thermodynamic properties using principles of statistical mechanics. These properties, including enthalpy (H), entropy (S), and Gibbs free energy (G), can be calculated at various temperatures.

These calculations provide valuable data on the stability of the molecule and the spontaneity of reactions in which it might participate. For instance, the Gibbs free energy of formation indicates the thermodynamic stability of the compound relative to its constituent elements.

Table 4: Illustrative Calculated Thermodynamic Properties at 298.15 K (Note: These are representative values to illustrate the output of such calculations.)

| Property | Symbol | Units | Illustrative Value |

| Enthalpy | H | kcal/mol | -50.2 |

| Entropy | S | cal/mol·K | 95.8 |

| Gibbs Free Energy | G | kcal/mol | -21.7 |

| Heat Capacity | Cv | cal/mol·K | 40.5 |

Tautomeric Equilibrium Studies

Tautomerism, the phenomenon where a single molecule exists in two or more interconvertible forms, is a key consideration for molecules like this compound which possess both a hydroxyl group and a nitrogen atom. While direct computational studies on the tautomeric equilibrium of this compound are not extensively documented in the cited literature, the principles can be understood by examining related Schiff bases and aminophenols. The primary tautomeric equilibrium at play would be between the phenol-imine form and the keto-amine form, driven by an intramolecular proton transfer.

In related hydroxy Schiff bases, computational studies, often employing Density Functional Theory (DFT), have been used to investigate the relative stabilities of the tautomers. These studies have shown that the phenol-imine form is often more stable, a stability that is significantly influenced by a strong intramolecular hydrogen bond between the phenolic hydrogen and the imine nitrogen. The solvent environment also plays a crucial role; polar solvents can influence the equilibrium by stabilizing one tautomer over the other. For instance, in some Schiff bases, the keto-amine form can become more favorable in polar solvents. Theoretical calculations help in quantifying the energy difference between the tautomers and the energy barrier for the interconversion, providing a deeper understanding of their dynamic behavior.

Intermolecular Interactions and Crystal Packing Analysis

The way molecules arrange themselves in a solid-state, or crystal packing, is governed by a complex interplay of intermolecular interactions. Understanding these interactions is crucial for predicting the physical properties of a material.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. While a specific Hirshfeld analysis for this compound is not available in the provided search results, the methodology can be illustrated with data from related phenolic compounds. This analysis maps the electron distribution of a molecule within the crystal, allowing for the identification of regions involved in intermolecular contacts.

The analysis generates a three-dimensional Hirshfeld surface, which is color-coded to highlight different types of contacts. Accompanying two-dimensional fingerprint plots are a quantitative summary of these interactions, plotting the distance from the surface to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside the surface (dₑ).

For example, in the crystal structure of a related compound, (E)-4-methyl-2-{[(4-methylphenyl)imino]methyl}phenol, Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing are from H···H (56.9%) and H···C/C···H (31.2%) interactions. This indicates that van der Waals forces play a major role in the packing of this molecule. The fingerprint plots for this compound would show distinct spikes and patterns corresponding to these specific interactions, providing a unique "fingerprint" of the crystal packing.

Table 1: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Phenolic Compound

| Interaction Type | Contribution (%) |

| H···H | 56.9 |

| H···C/C···H | 31.2 |

| Other | 11.9 |

Note: Data is for (E)-4-methyl-2-{[(4-methylphenyl)imino]methyl}phenol and is presented here to illustrate the type of information obtained from Hirshfeld surface analysis.

Hydrogen bonds are among the most important non-covalent interactions that dictate the supramolecular architecture of crystals. In the case of this compound, the presence of a hydroxyl group (a hydrogen bond donor) and a tertiary amine group (a hydrogen bond acceptor) suggests the potential for the formation of intricate hydrogen bonding networks.

While a specific crystal structure for this compound was not detailed in the search results, studies on similar hindered phenols, such as 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol, have shown the formation of O—H···N hydrogen bonds. In this particular case, these interactions lead to the formation of a tetramer. The geometry and strength of these hydrogen bonds can be precisely determined from crystallographic data and further analyzed using computational methods. These networks are critical in determining the melting point, solubility, and other macroscopic properties of the crystalline solid.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme.

While specific docking studies for this compound were not found, research on related phenolic Mannich bases has demonstrated their potential as enzyme inhibitors. For example, novel phenolic Mannich base derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. cumhuriyet.edu.tr Molecular docking studies of these compounds revealed key interactions with the active site of the AChE enzyme, with one derivative showing a docking score of -8.77, indicating a strong binding affinity. cumhuriyet.edu.tr

Another study focused on Mannich bases derived from 2,4-dihydroxy acetophenone as potential inhibitors of Hsp90, a target for cancer therapy. nih.gov The docking results from this study guided the synthesis of compounds that were subsequently shown to have Hsp90 inhibitory activity. nih.gov These examples highlight how molecular docking can be a powerful predictive tool for identifying potential therapeutic applications of compounds related to this compound.

Table 2: Example Docking Scores of Phenolic Mannich Base Derivatives Against Target Enzymes

| Compound Class | Target Enzyme | Representative Docking Score |

| Novel Phenolic Mannich Bases | Acetylcholinesterase (AChE) | -8.77 |

| Mannich Bases from 2,4-dihydroxy acetophenone | Hsp90 | Not specified |

Note: The docking scores are for related phenolic Mannich bases and are presented to illustrate the application of molecular docking.

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal how a molecule like this compound behaves in a particular environment, such as in solution, over time.

While no specific MD simulation studies on this compound were identified, MD simulations are frequently used to study the stability of ligand-protein complexes predicted by molecular docking. For instance, after docking a ligand to a protein, an MD simulation can be run to assess whether the predicted binding pose is stable over a period of nanoseconds. The simulation can reveal conformational changes in both the ligand and the protein upon binding and provide insights into the thermodynamics of the interaction. A study on the H-bonded aminophenol–water complex highlights the importance of spectroscopic data for building accurate force fields for molecular dynamics simulations of drug-receptor interactions. scispace.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Applications

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to understand the structural features that are important for activity.

A pertinent example of QSAR modeling is a study conducted on a series of 4-[(Diethylamino)methyl]-phenol derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. This study is highly relevant due to the close structural similarity to this compound. The researchers developed Hologram QSAR (HQSAR) models which showed strong predictive power. For AChE inhibitors, the model had a cross-validated correlation coefficient (q²) of 0.787 and a non-cross-validated correlation coefficient (r²) of 0.965. For BChE inhibitors, the model was even more robust with a q² of 0.904 and an r² of 0.952.

The contribution maps generated from these HQSAR models indicated that the presence of aromatic moieties and long side chains increased the inhibitory potency of the compounds. Such insights are invaluable for the rational design of new and more effective enzyme inhibitors. QSAR studies on phenolic compounds have also been used to model their antioxidant activity, confirming the important role of hydroxyl groups on the benzene (B151609) ring. nih.govnih.gov

Table 3: Statistical Parameters of HQSAR Models for Cholinesterase Inhibitors based on a 4-[(Diethylamino)methyl]-phenol Scaffold

| Enzyme | Cross-validated (q²) | Non-cross-validated (r²) |

| Acetylcholinesterase (AChE) | 0.787 | 0.965 |

| Butyrylcholinesterase (BChE) | 0.904 | 0.952 |

Note: Data is for a series of 4-[(Diethylamino)methyl]-phenol inhibitors.

Advanced Applications in Catalysis and Materials Science

Catalytic Roles in Organic Transformations

The dual functionality of 2-((Dimethylamino)methyl)phenol allows it to play significant roles in catalyzing a range of organic reactions. Its ability to act as a ligand for transition metals is a key aspect of its catalytic utility.

The structure of this compound is well-suited for acting as a bidentate ligand in coordination chemistry. The phenolic hydroxyl group and the nitrogen atom of the dimethylamino group can coordinate with a single transition metal center, forming a stable chelate ring. This coordination enhances the catalytic activity of the metal center.

Derivatives of this compound are actively used as precursors for more complex Schiff base ligands. For example, a Schiff base derived from a related aminophenol has been shown to form a five-coordinate mononuclear complex with copper(II), where the metal atom is coordinated to the deprotonated phenolic oxygen and an imine nitrogen atom. This demonstrates the fundamental capability of the aminophenol scaffold to create stable complexes with transition metals, which is a cornerstone of designing effective catalysts for various organic transformations.

While specific, widespread applications of this compound itself in major carbon-carbon coupling reactions like Suzuki or Heck couplings are not extensively documented, its properties as a ligand are highly relevant to this field. Palladium-catalyzed cross-coupling reactions are fundamental to modern organic synthesis, and their success often hinges on the design of the ligand coordinated to the palladium center. rsc.orgrsc.org Given that this compound can act as a bidentate ligand, it has the potential to be utilized in such catalytic systems. The synthesis of N,N-dimethylaniline derivatives, for instance, can be achieved via palladium-catalyzed C–N bond formation using aryl triflates, which are readily available from inexpensive phenols. acs.org This highlights the importance of amine-containing compounds and phenol (B47542) derivatives in the broader context of catalytic coupling reactions.

The hydroboration-oxidation reaction is a fundamental process in organic chemistry for the anti-Markovnikov hydration of alkenes, typically involving borane (B79455) (BH3) or its complexes. doubtnut.com A review of the available scientific literature indicates that this compound is not typically employed as a catalyst or reagent in hydroboration processes. This reaction pathway is primarily driven by the chemistry of borane itself and does not generally require the type of catalytic activity that this compound can provide.

Polymer and Resin Chemistry Applications

In the field of materials science, this compound finds significant application in the synthesis and modification of polymers and resins, particularly epoxy systems.

This compound is utilized as a catalyst and accelerator in the curing of epoxy resins. google.com The curing process involves the reaction of a resin with a hardener to form a cross-linked thermoset polymer. The efficiency of this process is greatly enhanced by the presence of an accelerator.

The catalytic action of this compound in epoxy chemistry stems from its molecular structure. The tertiary amine group is a known catalyst for the ring-opening polymerization of epoxides, while the phenolic hydroxyl group can also accelerate the curing reaction. mdpi.com This dual functionality makes it an effective agent in producing coatings, sealants, adhesives, and elastomers. In some formulations, it is part of a heat-activatable catalyst system, often combined with a novolac resin, for one-component epoxy adhesives used in industrial applications. google.com The mechanism involves the tertiary amine facilitating the nucleophilic attack that opens the epoxy ring, thereby speeding up the formation of the polymer network.

Beyond its role as a catalyst, the this compound structure can be chemically integrated into polymer chains to create functional materials. A notable example is its use as a precursor for a pH-responsive monomer that can be incorporated into terpolymers. nih.govacs.org

In this application, a derivative, 2-((dimethylamino)methyl)-4-methylphenol, is first synthesized via a Mannich reaction. nih.govacs.org This aminophenol is then reacted with acryloyl chloride to produce the monomer 2-((dimethylamino)methyl)-4-methylphenyl acrylate (B77674) (DMAMCA). nih.govacs.org This monomer can then be copolymerized with other monomers, such as N-isopropylacrylamide (NIPAAm), using free radical polymerization to form terpolymers. The key feature imparted by the DMAMCA monomer is pH-responsiveness, which is due to the cationic tertiary amine group. nih.gov This allows for the tuning of the polymer's properties, such as its lower critical solution temperature (LCST), based on the pH of the surrounding environment. nih.govacs.org

Table 1: Synthesis of pH-Responsive Monomer for Terpolymer Integration

| Step | Reactants | Product | Purpose | Reference |

|---|---|---|---|---|

| 1: Mannich Reaction | p-cresol (B1678582), Formaldehyde (B43269), Dimethylamine (B145610) | 2-((dimethylamino)methyl)-4-methylphenol | Creation of the aminophenol precursor with a tertiary amine group. | nih.govacs.org |

| 2: Acrylation | 2-((dimethylamino)methyl)-4-methylphenol, Acryloyl chloride | 2-((dimethylamino)methyl)-4-methylphenyl acrylate (DMAMCA) | Formation of a polymerizable monomer. | nih.govacs.org |

| 3: Polymerization | DMAMCA, N-isopropylacrylamide (NIPAAm), other monomers | pH-Responsive Terpolymer | Integration into a polymer chain to confer smart material properties. | acs.org |

Precursors for Hindered Amine Light Stabilizers (HALS)

While this compound is not a primary or direct precursor in the conventional synthesis of Hindered Amine Light Stabilizers (HALS), its structural motifs—a phenolic hydroxyl group and a tertiary amine—are relevant to the broader class of polymer stabilizers. HALS are highly efficient light stabilizers that function by scavenging free radicals generated by photo-oxidation, thereby protecting polymers from degradation. wikipedia.org Their mechanism is a complex, regenerative cycle known as the Denisov cycle, where the HALS are regenerated rather than consumed. wikipedia.org

The core of a typical HALS molecule is a sterically hindered amine, usually a tetramethylpiperidine (B8510282) derivative. wikipedia.org However, the development of multifunctional stabilizers that incorporate different stabilizing moieties into a single molecule is an active area of research. Phenolic compounds, known for their antioxidant properties, can be integrated into HALS to provide synergistic effects. For instance, patents have been filed for hindered amine light stabilizers that also contain a hindered phenol component, aiming to slow down the aging and degradation caused by light, heat, and oxidation more effectively. google.com

The related compound, 2,4,6-tris(dimethylaminomethyl)phenol, a more complex phenolic Mannich base, is noted as a starting reagent for synthesizing stabilizers for polymers and petroleum products. google.com This suggests that phenolic Mannich bases can play a role in the creation of additives for polymers. The synthesis of novel HALS can involve grafting them onto polymer backbones or creating polymeric HALS to improve compatibility and reduce migration. researchgate.net

Although direct synthesis of HALS from this compound is not prominently documented, its potential lies in its ability to be chemically modified. The phenolic ring can undergo further substitution, and the tertiary amine can be part of more complex structures. These characteristics make it a candidate for inclusion in the synthesis of multifunctional polymer additives where both phenolic and amine functionalities are desired.

| Compound Name | CAS Number | Molecular Formula | Role/Relevance |

| This compound | 25338-55-0 | C₉H₁₃NO | Potential, though not standard, precursor due to its phenolic and amine groups. sigmaaldrich.comsigmaaldrich.com |

| 2,4,6-Tris(dimethylaminomethyl)phenol | 90-72-2 | C₁₅H₂₇N₃O | A starting reagent in the synthesis of polymer stabilizers. google.comwikipedia.org |

| Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate | 52829-07-9 | C₂₈H₅₂N₂O₄ | A common commercial HALS. wikipedia.org |

Supramolecular Chemistry and Complex Molecular Architectures

The field of supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. nih.gov The structure of this compound, containing both a hydrogen-bond donor (the phenolic hydroxyl group) and a hydrogen-bond acceptor (the tertiary amine), makes it a candidate for forming such complex architectures.

The interplay of intermolecular forces, such as hydrogen bonding and π-π stacking, governs the self-organization of molecules into larger, well-defined structures. rsc.org In derivatives of this compound, the presence of strong intramolecular O-H···N hydrogen bonds has been observed. nih.gov Furthermore, intermolecular N-H···O hydrogen-bonding interactions can stabilize the crystal structure, leading to the formation of extended networks. nih.gov

While the direct use of this compound in creating complex supramolecular assemblies is not extensively documented, its derivatives have been explored in this context. For example, a derivative, 2-((dimethylamino)methyl)-4-methylphenyl acrylate, has been synthesized and incorporated into polymers to create new pH-responsive materials. acs.org This demonstrates how the core structure can be functionalized to build larger, responsive systems.

The principles of self-assembly seen in other phenolic compounds, such as the formation of pillar acs.orgarenes through the co-cyclization of phenol derivatives, highlight the potential of the phenolic unit as a building block for complex molecular containers. nih.gov These larger structures can exhibit host-guest properties, encapsulating smaller molecules and acting as nanoscale reaction vessels. nih.gov The ability of this compound to participate in hydrogen bonding suggests its potential role in the design of new supramolecular systems and functional materials.

| Interaction Type | Description | Relevance to this compound |

| Intramolecular Hydrogen Bonding | A hydrogen bond formed within the same molecule. | Potential for O-H···N bond between the phenolic hydroxyl and the dimethylamino group, influencing conformation. nih.gov |

| Intermolecular Hydrogen Bonding | A hydrogen bond formed between two separate molecules. | Can lead to the formation of dimers, chains, or more complex networks in the solid state. nih.gov |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The phenol ring can participate in stacking interactions with other aromatic systems. rsc.org |

Biological Activity and Medicinal Chemistry Research

Antimicrobial Properties and Mechanisms of Action

Research has demonstrated that 2-((Dimethylamino)methyl)phenol and its derivatives possess notable antimicrobial properties, exhibiting activity against a range of bacteria and fungi.

Phenol-derived Mannich bases, the structural class to which this compound belongs, have shown promising antibacterial effects. Studies have reported that certain derivatives exhibit excellent activity against Escherichia coli. tpcj.org For instance, a Nickel(II) complex incorporating a Schiff base ligand derived from a phenol (B47542) has demonstrated potent activity against a panel of bacteria, with specific minimum inhibitory concentrations (MICs) determined (see Table 1). nih.gov Similarly, other Mannich bases have shown moderate antibacterial effects on Bacillus subtilis and Pseudomonas aeruginosa. researchgate.net While direct MIC values for this compound are not extensively documented in the reviewed literature, the activity of its close structural relatives suggests a potential for antibacterial efficacy.

Table 1: Antibacterial Activity of a Ni(II) Complex with a Schiff Base Ligand Derived from a Phenol

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus ATCC 25923 | 1.95 |

| Methicillin-resistant S. aureus (MRSA) ATCC 43300 | 3.90 |

| Enterococcus faecalis ATCC 29212 | 7.81 |

| Pseudomonas aeruginosa ATCC 27853 | 3.90 |

| Escherichia coli ATCC 25922 | 7.81 |

| Klebsiella pneumoniae ATCC 700603 | 3.90 |

Data sourced from a study on a Ni(II) complex with a (E)-2-((5-Bromothiazol-2-yl)imino)methyl)phenol ligand. nih.gov

The antifungal potential of this compound derivatives has been investigated against various fungal pathogens. Both significant and moderate antifungal activities have been observed for different phenol-derived Mannich bases. tpcj.orgresearchgate.net Fused Mannich ketones, which share a structural relationship, have shown noteworthy efficacy, with Minimum Inhibitory Concentration (MIC90) values ranging from 0.8 to 6 µg/mL against Candida albicans, Candida parapsilosis, and Candida krusei. nih.gov This suggests that the core structure is a viable starting point for the development of new antifungal agents. Some Mannich bases of conjugated styryl ketones have also demonstrated potent antifungal activity with MIC values between 0.2 and 25 µM against a variety of fungi. nih.gov

A key mechanism by which phenolic compounds are thought to exert their antimicrobial effect is through the disruption of the microbial cell membrane. frontiersin.org This disruption can lead to a loss of membrane integrity and the leakage of essential intracellular components, ultimately resulting in cell death. The amphipathic nature of these compounds, possessing both hydrophilic and lipophilic properties, facilitates their interaction with the lipid bilayer of the cell membrane.

Beyond direct membrane damage, there is evidence to suggest that phenolic compounds can interfere with microbial metabolic processes. One proposed mechanism for certain Mannich ketones involves redox cycling-mediated oxidative stress. nih.gov This process can generate reactive oxygen species (ROS) within the microbial cell, leading to damage of vital cellular components such as proteins, lipids, and nucleic acids, and thereby disrupting normal metabolic functions.

Anticancer Activity and Cytotoxicity Studies

In addition to antimicrobial properties, this compound and its derivatives have been the subject of anticancer research, with studies demonstrating their cytotoxic effects against various cancer cell lines.